2-(4-Amino-1H-pyrazol-1-yl)ethanol

Description

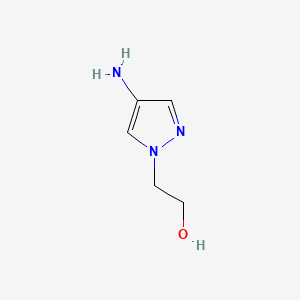

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQLNAAVMSWBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651478 | |

| Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948571-47-9 | |

| Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Amino-1H-pyrazol-1-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol (CAS No: 948571-47-9), a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This document consolidates the known chemical properties, outlines a validated synthetic pathway, explores the compound's reactivity, and discusses its potential as a versatile building block in modern drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights.

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional molecule featuring a primary amine and a primary alcohol, anchored to a 1,4-substituted pyrazole ring. This unique arrangement of functional groups provides multiple points for chemical modification, making it an attractive starting material for combinatorial library synthesis and lead optimization campaigns.

Structural and Identity Information

-

IUPAC Name: this compound

-

Synonyms: 4-amino-1-(2-hydroxyethyl)pyrazole, 2-(4-aminopyrazolyl)ethan-1-ol[3]

-

CAS Number: 948571-47-9[4]

-

Molecular Formula: C₅H₉N₃O[4]

-

Molecular Weight: 127.14 g/mol [4]

Physicochemical Data Summary

The experimental physicochemical data for this specific molecule is not extensively published. The values presented below are based on computational predictions and data from structurally similar compounds, providing a reliable estimate for experimental design.

| Property | Value / Description | Source / Justification |

| Appearance | Expected to be an off-white to light yellow solid. | Based on related aminopyrazole derivatives.[5] |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The presence of amino and hydroxyl groups enhances polarity and hydrogen bonding capacity. |

| pKa | Estimated pKa₁ ≈ 4-5 (amino group), pKa₂ ≈ 15-16 (hydroxyl group). | Based on standard pKa values for aminopyrazoles and primary alcohols. |

Synthesis and Mechanistic Insights

The synthesis of 1,4-disubstituted pyrazoles is a well-established process in organic chemistry. A robust and scalable approach for preparing this compound involves a multi-step sequence starting from readily available commercial precursors. The causality behind this chosen pathway lies in its efficiency and control over regioselectivity, which is critical for producing the desired isomer.

Proposed Synthetic Workflow

The synthesis can be logically divided into three key stages: (1) Formation of the pyrazole core via condensation, (2) Nitration to install a precursor to the amine, and (3) Reduction to yield the final product.

Caption: Proposed three-stage synthetic workflow for this compound.

Detailed Experimental Protocol

Protocol Objective: To synthesize this compound with high purity.

Step 1: Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole

-

To a stirred solution of 2-hydroxyethylhydrazine (1.0 eq) in ethanol, add malononitrile (1.0 eq) and triethyl orthoformate (1.1 eq).

-

Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Check: The hydrazine first condenses with triethyl orthoformate, which then reacts with the active methylene compound (malononitrile) to form an intermediate that cyclizes to the pyrazole ring. Ethanol is an excellent solvent for this reaction class.[6]

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the intermediate.

Step 2: Synthesis of 5-Amino-1-(2-hydroxyethyl)-4-nitro-1H-pyrazole

-

Dissolve the product from Step 1 (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

-

Add a mixture of concentrated nitric acid (1.05 eq) and sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Causality Check: The amino group on the pyrazole ring is a strong activating group, directing the electrophilic nitration to the C4 position. The cold, acidic conditions are standard for controlling the exothermicity and preventing side reactions.

-

Stir the mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-product.

-

Filter, wash with cold water, and dry the solid.

Step 3: Synthesis of this compound

-

Suspend the nitro-pyrazole from Step 2 (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

-

Causality Check: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with water being the only byproduct.[7]

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its three distinct reactive sites. Understanding the chemoselectivity of these sites is paramount for its effective use in drug development.

Caption: Key reactivity sites on this compound and potential derivatization pathways.

-

Site A (Primary Amine): As the most nucleophilic site under neutral or basic conditions, the amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, and with sulfonyl chlorides to form sulfonamides. It is also a key handle for introducing diversity via reductive amination or palladium-catalyzed cross-coupling reactions.[8]

-

Site B (Primary Alcohol): The hydroxyl group can be targeted for esterification or etherification to modulate properties like solubility and lipophilicity. Protection of this group (e.g., as a silyl ether) may be necessary to achieve selective reactions at the amine.

-

Site C (Pyrazole Ring): The pyrazole ring itself is relatively stable but can undergo further substitution. The N-H of the pyrazole (position 2) can be alkylated under specific conditions, although the N1 position is already substituted.

Applications in Medicinal Chemistry and Drug Discovery

The aminopyrazole core is a cornerstone of modern medicinal chemistry, valued for its ability to form key hydrogen bond interactions with biological targets such as protein kinases.[2][9]

-

Kinase Inhibition: Many successful kinase inhibitors utilize a heterocyclic core to anchor the molecule in the ATP-binding pocket of the enzyme. The amino group of the aminopyrazole scaffold often acts as a crucial hydrogen bond donor. Derivatives of this compound are actively being investigated as inhibitors of kinases like FLT3 for the treatment of acute myeloid leukemia (AML).[8]

-

Scaffold for Privileged Structures: The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets. Pyrazoles are a classic example.[1] By using this compound as a starting point, medicinal chemists can rapidly generate libraries of diverse compounds for screening against a wide array of targets, from GPCRs to enzymes.

-

Modulation of Physicochemical Properties: The ethanol side chain provides a handle to improve pharmacokinetic properties. It can enhance aqueous solubility, a common challenge in drug development, and provides a vector for further modification away from the core pharmacophore.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related aminopyrazole and pyrazole compounds provide essential guidance.[10][11]

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs.[12]

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[11]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[10]

-

-

Storage:

References

- Angene Chemical. (2025, February 12). Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.

- Pharmaffiliates. This compound.

- PubChem. 2-(1H-Pyrazol-4-yl)ethanol.

- Al-Ostoot, F. H., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.

- AbacipharmTech. This compound.

- ResearchGate. (2023). Solvent-controlled chemo-selective synthesis of 2-amino-3-(3-(5-hydroxy-1H-pyrazol-4-yl)-2-oxoindolin-3-yl)naphthalene-1,4-diones....

- MDPI. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)....

- Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- SpectraBase. 2-(4-Aminophenyl)ethanol - 1H NMR Spectrum.

- Xi'an Kono Chem Co.,Ltd. This compound.

- MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides....

- NIH National Center for Biotechnology Information. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

- NIH National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- NIH National Center for Biotechnology Information. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies.

- PubMed. (1989). Effect of 4-methylpyrazole on ethanol-induced decrease in rat plasma amino acids.

- PubChem. (R)-2-((4-((5-(tert-butyl)-1-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-2-(pyridin-2-yl)ethanol (14).

- NIH National Center for Biotechnology Information. (2023). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium....

- NIH National Center for Biotechnology Information. (2011). 2,2,2-Tris(pyrazol-1-yl)ethanol.

- NIH National Center for Biotechnology Information. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ResearchGate. (2019). Optimization of the reaction conditions.

- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound; 4-amino-1-(2-hydroxyethyl)pyrazole; 2-(4-aminopyrazolyl)ethan-1-ol | Chemrio [chemrio.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol () for sale [vulcanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Structure and Tautomerism of 4-Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their efficacy and interaction with biological targets are intrinsically linked to their molecular structure, particularly the subtle yet critical phenomenon of tautomerism. This guide provides a comprehensive exploration of the structural nuances and tautomeric landscape of 4-aminopyrazole compounds. We delve into the fundamental principles governing their tautomeric equilibrium, the analytical techniques for their characterization, and the practical implications for drug design and development. This document is intended to be a definitive resource for researchers navigating the complexities of these versatile heterocyclic scaffolds.

The Strategic Importance of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, and the introduction of an amino group at the C4 position unlocks a unique set of properties. These compounds are key building blocks in the synthesis of a wide array of biologically active molecules, including inhibitors of Janus kinases (JAKs), which are crucial in the treatment of inflammatory diseases and cancers.[1] The strategic placement of the amino group provides a critical vector for molecular interactions, hydrogen bonding, and further functionalization, making a thorough understanding of its structural behavior paramount.

Unraveling the Tautomeric Complexity

Prototropic tautomerism in pyrazoles, specifically annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring.[2] For 4-aminopyrazole, this gives rise to two principal tautomeric forms, alongside the potential for imino-amino tautomerism of the exocyclic amino group.

Annular Tautomers: The 1H- and 2H-Forms

The primary tautomeric equilibrium in 4-aminopyrazole is the annular tautomerism, resulting in the 1H-4-aminopyrazole and the symmetrical 2H-4-aminopyrazole (which is equivalent to 1H-4-aminopyrazole due to symmetry). However, in substituted pyrazoles, the position of the substituent breaks this symmetry, leading to distinct 1H and 2H tautomers. For the parent 4-aminopyrazole, the key tautomeric considerations involve the interplay between the endocyclic and exocyclic nitrogen atoms.

Imino-Amino Tautomerism

In addition to annular tautomerism, the exocyclic amino group can theoretically exist in equilibrium with its imino form, which would involve the migration of a proton from the amino group to a ring nitrogen, forming a 4-iminopyrazoline. While the amino form is generally more stable for simple aminopyridines and other related heterocycles, the possibility of the imino tautomer should be considered, especially when specific electronic or steric factors are at play.[3]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by a combination of intrinsic electronic effects and external environmental factors.

Substituent Effects

The electronic nature of substituents on the pyrazole ring can significantly influence the preferred tautomeric form. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize adjacent positive or negative charges that develop in the transition state of proton transfer, thereby shifting the equilibrium. For instance, in 4-substituted 3(5)-aminopyrazoles, electron-withdrawing groups at the 4-position, such as cyano or thiocyanato, favor the 5-amino tautomer, while electron-donating groups like a methoxy group favor the 3-amino tautomer.[4]

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in solvating and stabilizing the different tautomers. More polar solvents tend to favor the more polar tautomer. Computational studies on 4-substituted 3(5)-aminopyrazoles have shown that the relative stability of the more polar 5-amino tautomer increases in a polar solvent like DMSO compared to the gas phase.[4]

Structural Characterization: A Multi-faceted Approach

A definitive understanding of the structure and tautomerism of 4-aminopyrazole compounds requires a combination of solid-state analysis, solution-state studies, and computational modeling.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the 4-aminopyrazole compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.

NMR Spectroscopy: Insights into Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and tautomeric equilibrium of 4-aminopyrazole compounds in solution. Both ¹H and ¹³C NMR provide valuable information.

-

¹H NMR: The chemical shifts and coupling constants of the ring and amino protons can provide clues about the electronic environment and the predominant tautomer in a given solvent.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the tautomeric state. For example, in cases of rapid tautomeric exchange, averaged signals for C3 and C5 may be observed.

Data for 4-Aminopyrazole in DMSO-d₆:

| Nucleus | Chemical Shift (ppm) |

| ¹³C | 113.3, 114.9, 118.4, 130.4, 134.8, 147.8 |

These values are reported for 4-aminopyrazole in DMSO-d₆.

Experimental Protocol: NMR Spectroscopy for Tautomerism Studies

-

Sample Preparation: Dissolve a precise amount of the 4-aminopyrazole compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

-

Variable Temperature (VT) NMR: To study the dynamics of tautomeric exchange, acquire spectra at different temperatures. At low temperatures, the exchange may be slowed down on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to determine the relative populations of the tautomers present in solution.

Computational Chemistry: A Predictive Tool

Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvation models).[5] These calculations can provide insights into the geometric parameters and electronic properties of each tautomer, aiding in the interpretation of experimental data.

Synthesis of 4-Aminopyrazole Compounds

Several synthetic routes to 4-aminopyrazole derivatives have been developed, often tailored to the desired substitution pattern.

From β-Ketonitriles

A common and versatile method involves the condensation of β-ketonitriles with hydrazines. This approach allows for the introduction of a variety of substituents at different positions of the pyrazole ring.

Reduction of 4-Nitro- or 4-Nitrosopyrazoles

Another established route is the reduction of a 4-nitro or 4-nitrosopyrazole precursor. This method is particularly useful when the corresponding substituted pyrazole is readily available for nitration.

Conclusion and Future Perspectives

The 4-aminopyrazole scaffold will undoubtedly continue to be a focal point in the development of novel therapeutics. A profound understanding of its structure and tautomeric behavior is not merely an academic exercise but a critical component of rational drug design. By employing a synergistic approach that combines solid-state analysis, solution-state characterization, and computational modeling, researchers can effectively navigate the structural complexities of these compounds. This knowledge will empower the design of next-generation 4-aminopyrazole-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of advanced analytical techniques and computational methods will further illuminate the subtle interplay of factors governing the tautomeric landscape of these vital heterocyclic compounds.

References

- Afanas'eva, G. A., et al. (2009). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Chemical Bulletin, 58(1), 139-146.

- Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2795-2805.

- El-Sayed, W. S., et al. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC Advances, 8(52), 29598-29608.

- Bollu, A., & Sharma, N. K. (2019). Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). Frontiers in Chemistry, 7, 839.

- Begtrup, M., et al. (1993). A ¹³C NMR study of 1H-pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-118.

- Katritzky, A. R., & Elguero, J. (1976). The Tautomerism of Heterocycles. Academic Press.

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 1, 1-4.

Sources

- 1. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Amino-1H-pyrazol-1-yl)ethanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-(4-Amino-1H-pyrazol-1-yl)ethanol, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.

Core Molecular Identity

This compound is a substituted pyrazole characterized by an amino group at the C4 position and a hydroxyethyl group at the N1 position of the pyrazole ring. This unique arrangement of functional groups makes it a versatile synthon for creating diverse molecular libraries.

Table 1: Compound Identification and Key Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 948571-47-9 | [1][2] |

| Molecular Formula | C₅H₉N₃O | [3] |

| Molecular Weight | 127.14 g/mol | [3] |

| Predicted Physicochemical Properties | ||

| Melting Point | Not experimentally determined; predicted to be a low-melting solid. | - |

| Boiling Point | Not experimentally determined; predicted to be >200 °C at atmospheric pressure. | - |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | - |

Strategic Synthesis of the Scaffold

Proposed Synthetic Pathway

The proposed synthesis is a three-step process designed for efficiency and control over the final product's structure.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization for yield and purity.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Addition of Pyrazole: Slowly add 1H-pyrazole to the cooled acid mixture while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution). The precipitated product is filtered, washed with cold water, and dried.

Step 2: Synthesis of 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazole

-

Reaction Setup: Dissolve 4-nitro-1H-pyrazole in a polar aprotic solvent such as DMF.

-

Deprotonation: Add a base (e.g., potassium carbonate) to the solution and stir.

-

Alkylation: Add 2-bromoethanol dropwise to the reaction mixture.

-

Reaction: Heat the mixture at a moderate temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or methanol.

-

Reduction: Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Work-up: Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the final product. Alternatively, reduction can be achieved using reagents like tin(II) chloride in hydrochloric acid.[4]

Spectroscopic and Physicochemical Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The following are the expected spectral characteristics based on the analysis of similar aminopyrazole derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons on the pyrazole ring (2H, singlets).- Methylene protons of the hydroxyethyl group adjacent to the pyrazole nitrogen (2H, triplet).- Methylene protons of the hydroxyethyl group bearing the hydroxyl group (2H, triplet).- Protons of the amino group (2H, broad singlet).- Proton of the hydroxyl group (1H, broad singlet). |

| ¹³C NMR | - Aromatic carbons of the pyrazole ring.- Methylene carbons of the hydroxyethyl group. |

| IR Spectroscopy | - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- O-H stretching vibration of the hydroxyl group (broad band around 3200-3600 cm⁻¹).- C-N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (127.14).- Fragmentation pattern consistent with the loss of functional groups. |

Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

The aminopyrazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This compound serves as a valuable building block for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.

Role as a Kinase Hinge-Binding Motif

The amino group at the C4 position and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the ATP-binding pocket of various kinases. The hydroxyethyl group at the N1 position provides a convenient handle for further chemical modifications to explore the solvent-exposed region of the kinase, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Caption: Interaction of the aminopyrazole core with the kinase hinge region.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

The utility of this compound can be illustrated by its incorporation into a hypothetical kinase inhibitor. The primary amino group can be functionalized, for instance, through an amidation reaction with a carboxylic acid to introduce a larger moiety that can occupy other pockets within the kinase active site.

Experimental Protocol: Amide Coupling (Representative)

-

Activation of Carboxylic Acid: In a reaction vessel, dissolve the desired carboxylic acid in a suitable solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or EDCI/HOBt) and a base (e.g., DIPEA) and stir for a short period to activate the carboxylic acid.

-

Coupling Reaction: Add a solution of this compound to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or preparative HPLC to yield the desired kinase inhibitor.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this compound is not widely available, general guidelines for handling aminopyrazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the aminopyrazole core, make it an ideal starting material for the synthesis of potent and selective kinase inhibitors. The synthetic route, while not explicitly published, can be reliably predicted based on established chemical principles. This guide provides a comprehensive overview for researchers looking to leverage the potential of this important scaffold in their drug discovery endeavors.

References

- 2a biotech. This compound.

- ChemicalBook. Ethanol, 2-[2-(4-amino-1H-pyrazol-1-yl)ethoxy]-.

- US Biological Life Sciences. This compound suppliers USA.

- ResearchGate.

- MDPI. Structure and IR Spectra of 3(5)

- ResearchGate.

- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-(4-Amino-1H-pyrazol-1-yl)ethanol for Pharmaceutical Development

Executive Summary

2-(4-Amino-1H-pyrazol-1-yl)ethanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, incorporating a pyrazole ring, a primary amino group, and a hydroxyl moiety, offers multiple points for chemical modification, making it a valuable scaffold for synthesizing novel therapeutic agents.[1] However, the successful translation of any new chemical entity from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, most notably its solubility and stability. This guide provides an in-depth analysis of the factors governing the solubility and stability of this compound, outlines authoritative, field-proven protocols for their experimental determination, and offers insights into the practical implications for researchers, formulation scientists, and drug development professionals.

Physicochemical Profile and Predictive Analysis

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in various environments.

Core Molecular Features

The structure of this compound dictates its physicochemical nature. Key features include:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to both polarity and potential hydrogen bonding.[4][5]

-

Amino Group (-NH₂): A primary amine that acts as a hydrogen bond donor and a weak base, significantly influencing aqueous solubility, particularly in acidic pH.[6][7]

-

Ethanol Side Chain (-CH₂CH₂OH): The hydroxyl group is a strong hydrogen bond donor and acceptor, enhancing polarity and promoting solubility in protic solvents.

These functional groups collectively suggest that this compound is a polar molecule.

Predicted Physicochemical Properties

While experimental data for this specific molecule is sparse in publicly available literature, we can infer its properties based on its constituent parts and related structures.[8][9][10]

| Property | Predicted Value/Characteristic | Rationale & Implication for Solubility/Stability |

| Molecular Formula | C₅H₉N₃O | Low molecular weight generally favors solubility. |

| Molecular Weight | ~127.14 g/mol | |

| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | High potential for hydrogen bonding enhances solubility in polar protic solvents like water and ethanol.[11] |

| Hydrogen Bond Acceptors | 3 (from N in pyrazole, -NH₂, and -OH) | Complements its ability to interact with protic solvents.[11] |

| Predicted logP | < 1.0 | A low octanol-water partition coefficient indicates hydrophilicity, predicting higher aqueous solubility over non-polar organic solvents. |

| Predicted pKa | ~4-5 (for the amino group) | The amino group will be protonated at pH values below its pKa, forming a salt and significantly increasing aqueous solubility. |

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability.[12] A comprehensive profile across various solvents is essential for formulation development.

Theoretical Solubility Considerations

Based on its structure:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected due to the molecule's ability to form multiple hydrogen bonds with the solvent.[11]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to good solubility is likely, driven by dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted due to the molecule's high polarity and inability to form favorable interactions with non-polar solvent molecules.[11]

The solubility of pyrazole derivatives is known to increase with temperature, as thermal energy helps overcome the crystal lattice energy of the solid state.[5]

Experimental Workflow for Solubility Determination

To obtain reliable, quantitative data, a standardized experimental approach is necessary. The Shake-Flask method, as referenced by OECD and other regulatory bodies, is the gold standard for determining thermodynamic solubility.[13][14][15]

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Causality: Using an excess of the compound ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a mechanical shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C).[13]

-

Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to equilibrium.[15]

-

Causality: Continuous agitation is required to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process until the rates of dissolution and precipitation are equal.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow undissolved solids to sediment.

-

Alternatively, centrifuge the samples at a high speed to pellet the excess solid.[12][15]

-

Causality: This step is critical to ensure that no solid particulates are carried over during sampling, which would lead to an overestimation of solubility.

-

-

Sampling and Quantification:

-

Carefully withdraw an aliquot from the clear supernatant of each vial.

-

Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining microparticulates.

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS.[12][15]

-

Causality: A validated, specific analytical method ensures that the measurement is accurate and only quantifies the parent compound, not any potential impurities or degradants.

-

-

Data Reporting:

-

Express solubility in units of mg/mL or µg/mL.

-

Caption: Workflow for Shake-Flask Solubility Measurement.

Chemical Stability and Degradation Pathway Analysis

Understanding a compound's stability is mandated by regulatory agencies and is crucial for determining its shelf-life, storage conditions, and potential for generating toxic degradants.[16][17][18] Forced degradation (stress testing) studies are the primary tool for this evaluation.[19][20]

Potential Degradation Pathways

The functional groups in this compound suggest several potential degradation routes:

-

Oxidation: The primary aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradants (nitroso, nitro derivatives) or polymerization.

-

Hydrolysis: While the core pyrazole ring is generally stable, extreme pH and high temperatures could potentially promote reactions, although this is less common for this scaffold.[6]

-

Photodegradation: Aromatic systems and amino groups can absorb UV light, leading to photolytic cleavage or rearrangement.

Experimental Workflow for Forced Degradation Studies

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and pathways.[17][18] The goal is to achieve a target degradation of 5-20% of the parent compound.[16][19]

-

Stock Solution Preparation:

-

Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.[19]

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours).[19]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Treat under the same temperature and time conditions as the acid hydrolysis.[19]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and monitor over time.[18]

-

Thermal Degradation: Store the stock solution and solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[19][20]

-

Photostability: Expose the stock solution and solid compound to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of 1.2 million lux hours and 200 watt hours/m²).[19][20]

-

Control Sample: Store a sample of the stock solution protected from light at a refrigerated temperature (2-8°C).

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including the control, using a stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

-

Self-Validation: A method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation products and impurities. This is confirmed by assessing peak purity using both PDA and MS data.

-

-

Data Interpretation:

-

Calculate the percentage degradation of the parent compound in each condition.

-

Characterize the major degradants using their retention times, UV spectra, and mass-to-charge ratios.

-

Establish a mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

-

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Implications and Recommendations

-

Formulation Development: The high polarity and predicted good aqueous solubility suggest that simple aqueous-based formulations for intravenous administration may be feasible. For oral formulations, solubility is unlikely to be a limiting factor for dissolution.

-

Handling and Storage: Based on the susceptibility of the amino group to oxidation and potential photolability, it is recommended that this compound be stored in well-sealed, airtight containers, protected from light, and under refrigerated or inert atmospheric conditions to maximize its shelf-life.

-

Analytical Method Development: The primary focus for analytical methods should be on ensuring they are stability-indicating, with sufficient resolution to separate the parent compound from potential oxidative degradants.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of the solubility and stability of this compound, mitigating risks and accelerating the path to clinical development.

References

- Solubility of Things. (n.d.). Pyrazole.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Solubility of Things. (n.d.). 4-methylpyrazole.

- ChemicalBook. (n.d.). Pyrazole | 288-13-1.

- MedCrave online. (2016). Forced Degradation Studies.

- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents.

- Piazzi, L., et al. (2017).

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- ResearchGate. (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /.

- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ChemicalBook. (n.d.). Ethanol, 2-[2-(4-amino-1H-pyrazol-1-yl)ethoxy]-.

- PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubChem. (n.d.). (S)-2-(4-(5-tert-butyl-1-methyl-1H-pyrazol-3-ylamino).

- PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol.

- PubChem. (n.d.). 2-(3-amino-5-phenyl-1H-pyrazol-4-yl)ethanol.

- PubChem. (n.d.). Pyrazol-1-yl-methanol.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(3-amino-5-phenyl-1H-pyrazol-4-yl)ethanol | C11H13N3O | CID 153744477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. govinfo.gov [govinfo.gov]

- 14. filab.fr [filab.fr]

- 15. enamine.net [enamine.net]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Amino-1H-pyrazol-1-yl)ethanol

Introduction

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and materials science, valued for their wide spectrum of biological activities and unique physicochemical properties.[1][2] The compound 2-(4-Amino-1H-pyrazol-1-yl)ethanol is a bifunctional molecule incorporating the key pyrazole heterocycle, a primary amino group, and a primary alcohol. This structure makes it a versatile building block for the synthesis of more complex pharmaceutical agents and functional materials.

Accurate structural elucidation and purity assessment are paramount in any research and development workflow. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and comparative data from related structures. As a self-validating framework, this document outlines not only the expected data but also the causality behind the spectral features and the robust experimental protocols required to obtain them.

Below is the chemical structure of the target compound, which serves as the basis for all subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Spectroscopy

A validated protocol is essential for acquiring high-quality, reproducible NMR data. The following methodology is recommended for compounds of this class.[2]

Caption: Standard workflow for NMR sample preparation and data acquisition.

Expertise & Causality: The choice of DMSO-d₆ as a solvent is strategic. Its high polarity effectively dissolves the compound, and its residual proton signal (δ ≈ 2.50 ppm) does not overlap with the key pyrazole or ethanol signals.[3] Furthermore, the acidic protons from the -NH₂ and -OH groups will exchange with residual water in the solvent, often appearing as broad singlets, which is a diagnostic feature.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals for the pyrazole ring protons and the N-linked ethanol side chain. The amino group provides significant electron-donating effects that influence the chemical shifts of the ring protons.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H-3 | ~7.2 - 7.4 | Singlet (s) | 1H | The H-3 proton is adjacent to the N2 atom and is deshielded. Its chemical shift is typical for substituted pyrazoles.[2][4] |

| H-5 | ~6.9 - 7.1 | Singlet (s) | 1H | The H-5 proton is adjacent to the substituted N1 atom. It is generally found slightly upfield compared to H-3.[3] |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The amino protons are exchangeable and electron-donating, shielding the pyrazole ring. The broadness is due to quadrupole effects and exchange. |

| -OH | ~4.0 - 5.0 | Triplet (t) | 1H | The hydroxyl proton signal's multiplicity is due to coupling with the adjacent CH₂ group. It may appear as a broad singlet depending on exchange rates. |

| N-CH₂- | ~3.9 - 4.1 | Triplet (t) | 2H | These protons are deshielded by the adjacent nitrogen atom of the pyrazole ring. They couple with the -CH₂OH protons. |

| -CH₂-OH | ~3.5 - 3.7 | Quartet (q) or Triplet of Triplets (tt) | 2H | These protons are coupled to both the N-CH₂- protons and the -OH proton, leading to a more complex splitting pattern. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The carbon NMR provides complementary information, confirming the carbon skeleton of the molecule.

| Assignment | Predicted δ (ppm) | Justification |

| C-3 | ~135 - 140 | This pyrazole carbon is typically found in the aromatic region. Its exact shift is influenced by the substituents on the ring.[5][6] |

| C-5 | ~125 - 130 | C-5 is generally found at a slightly lower chemical shift than C-3 in N1-substituted pyrazoles.[5] |

| C-4 | ~115 - 125 | The C-4 carbon is directly attached to the electron-donating amino group, causing a significant upfield shift (shielding) compared to other pyrazole carbons. |

| N-CH₂- | ~50 - 55 | This aliphatic carbon is deshielded due to its direct attachment to the electronegative nitrogen atom of the pyrazole ring. |

| -CH₂-OH | ~58 - 62 | This carbon is attached to the electronegative oxygen atom, resulting in a downfield shift typical for primary alcohols. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid or liquid samples with minimal preparation.[2]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction, yielding the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum will be dominated by characteristic absorptions from the -OH, -NH₂, and pyrazole ring functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3200 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium-Strong, two bands |

| 3500 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |

| 3150 - 3100 | C-H Aromatic Stretch | Pyrazole Ring | Medium-Weak |

| 2960 - 2850 | C-H Aliphatic Stretch | -CH₂- Groups | Medium |

| ~1640 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrazole Ring | Medium-Strong, multiple bands |

| ~1050 | C-O Stretch | Primary Alcohol | Strong |

Trustworthiness: The presence of a strong, broad band in the 3500-3200 cm⁻¹ region combined with two distinct, sharper peaks around 3400-3200 cm⁻¹ is a highly reliable indicator of the simultaneous presence of an alcohol and a primary amine.[7] The strong C-O stretch near 1050 cm⁻¹ further confirms the primary alcohol moiety.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

-

Analysis: The positively charged ions (molecular ion and fragments) are accelerated and separated by the mass analyzer based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₅H₉N₃O, giving it a nominal molecular weight of 127 g/mol . Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

Expected Molecular Ion: A peak at m/z = 127 corresponding to the [C₅H₉N₃O]⁺• ion is expected.

The fragmentation will be driven by the stable pyrazole ring and the functional groups, particularly the primary alcohol.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Fragmentation Pathways:

-

Loss of Water (m/z 109): Alcohols readily undergo dehydration, losing a neutral water molecule (18 Da) to give a peak at [M-18].[9] This is a common and diagnostically useful fragmentation pattern for alcohols.

-

Alpha-Cleavage (m/z 31): The C-C bond adjacent to the oxygen is weak and prone to cleavage. For primary alcohols, this leads to the formation of the highly stable, resonance-stabilized [CH₂OH]⁺ ion at m/z 31. This is often the base peak (most intense peak) in the spectrum for primary alcohols.[10]

-

Loss of Hydroxymethyl Radical (m/z 96): The alternative alpha-cleavage involves the loss of a •CH₂OH radical (31 Da), resulting in a fragment ion corresponding to the charged pyrazole-N-CH₂ moiety.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, though it is relatively stable. Characteristic fragmentation of the pyrazole core often involves the loss of HCN or N₂.[11] The fragment at m/z 95 could correspond to the N-vinylpyrazole cation radical formed after rearrangement and loss of H from the m/z 96 fragment.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra will confirm the core carbon-hydrogen framework and the specific substitution pattern of the pyrazole ring. The IR spectrum will provide definitive evidence for the key amine and alcohol functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry will confirm the molecular weight and offer structural insights through predictable fragmentation pathways, most notably the alpha-cleavage product at m/z 31, which is a hallmark of a primary alcohol. Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and characterization of this valuable chemical building block.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.

- 13C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace.

- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Human Metabolome Database.

- The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. ResearchGate.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Potential biological activities of aminopyrazole derivatives.

An In-Depth Technical Guide to the Biological Activities of Aminopyrazole Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents. Among its various functionalized forms, aminopyrazoles have emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the significant therapeutic potential of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical and biological attributes of the aminopyrazole scaffold in their research endeavors.

The Aminopyrazole Scaffold: A Privileged Framework in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif present in several clinically approved drugs. Its unique properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity for high-affinity interactions with a variety of biological targets. The introduction of an amino group at the 3, 4, or 5-position of the pyrazole ring creates the aminopyrazole (AP) scaffold, a framework that has proven exceptionally fruitful in the discovery of potent modulators of enzymes and receptors.

The versatility of the aminopyrazole core is highlighted by the range of marketed drugs that incorporate it. For instance, Celecoxib is a well-known anti-inflammatory drug that selectively inhibits cyclooxygenase-2 (COX-2). More recently, the U.S. FDA's approval of Pirtobrutinib, a 5-aminopyrazole derivative, for the treatment of mantle cell lymphoma underscores the scaffold's relevance in modern oncology. These successes have galvanized further research into the vast therapeutic potential of this chemical class.

The biological activity of aminopyrazole derivatives is profoundly influenced by the position of the amino substituent.

-

3-Aminopyrazoles (3-APs): Often explored for their anti-infective and anticancer properties.

-

4-Aminopyrazoles (4-APs): Have shown promise as anticonvulsant agents, though they are generally less studied for anticancer and anti-inflammatory effects compared to their isomers.

-

5-Aminopyrazoles (5-APs): Extensively investigated as potent anticancer and anti-inflammatory agents, frequently functioning as kinase inhibitors.

The following sections will provide a detailed technical overview of the major biological activities associated with these derivatives.

Anticancer Activities of Aminopyrazole Derivatives

The application of aminopyrazole derivatives in oncology is one of the most intensely researched areas, owing to their ability to target key pathways involved in cancer cell proliferation, survival, and metastasis.

Key Mechanisms of Antitumor Action

Aminopyrazoles exert their anticancer effects through diverse and often multimodal mechanisms of action.

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers. Aminopyrazole derivatives have been developed as potent inhibitors of:

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives induce apoptosis by targeting the EGFR signaling pathway.

-

Fibroblast Growth Factor Receptors (FGFR): Covalent aminopyrazole inhibitors have shown excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, which are drivers in numerous cancers.

-

Cyclin-Dependent Kinases (CDKs) and Aurora Kinases: Compounds like AT7519 and AT9283, which feature a 4-aminopyrazole core, are multi-targeted kinase inhibitors that have entered clinical trials. They disrupt cell cycle progression, leading to cell death.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is involved in cellular stress responses and inflammation, which can contribute to tumorigenesis. 5-APs are effective ligands for p38 MAPK.

-

Caption: Simplified FGFR signaling pathway and the inhibitory action of aminopyrazole derivatives.

-

Microtubule Disruption: Certain 3-aminopyrazole analogues of combretastatin A-4 act as microtubule-destabilizing agents. By interfering with the formation of the mitotic spindle, they induce mitotic arrest and subsequent cell death.

-

Induction of Apoptosis: Many aminopyrazole derivatives trigger programmed cell death. Mechanistic studies have shown they can down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.

-

Cell Cycle Arrest: By inhibiting key cell cycle regulators like CDKs, these compounds can cause cells to accumulate in specific phases of the cell cycle, most commonly the G2/M phase, preventing cell division.

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative aminopyrazole derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

| 1g | 5-Aminopyrazole | SK-BR-3 (Breast) | 14.4 µM | |

| 11a | 3-Aminopyrazole | HeLa (Cervical) | 38.44% growth | |

| 23a/b | 3-Aminopyrazole | N/A | Target: EGFR | |

| 173a | Pyrazole-arylacetamide | MCF-7 (Breast) | 0.604 µM | |

| 161b | Pyrazole-imide | A-549 (Lung) | 3.22 µM | |

| Compound 6 | 3-Aminopyrazole | BaF3-FGFR2 (V564F) | <0.5 nM |

Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase

An In-depth Technical Guide on the Safe Handling of 2-(4-Amino-1H-pyrazol-1-yl)ethanol

Abstract: This technical guide provides comprehensive health and safety information for the handling of 2-(4-Amino-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest to researchers and scientists in the field of drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related pyrazole derivatives and fundamental chemical principles to offer a robust framework for its safe handling, storage, and disposal. The document outlines potential hazards, necessary personal protective equipment, emergency procedures, and toxicological considerations, emphasizing a precautionary approach to mitigate risks in a laboratory setting.

Introduction: The Scientific Context of Pyrazole Derivatives

Pyrazole and its derivatives are a significant class of heterocyclic compounds that are foundational in medicinal chemistry.[1] Their versatile scaffold allows for a wide range of biological activities, and they are integral components of numerous therapeutic agents.[2] The subject of this guide, this compound, combines the pyrazole core with an amino group and a primary alcohol, functionalities that suggest its potential as a versatile building block in the synthesis of novel pharmaceutical candidates. Given its intended use in research and development, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a hazard assessment must be conducted based on the known properties of its constituent functional groups and data from analogous pyrazole compounds.

2.1. Inferred Hazard Classification

Based on available information for similar compounds, this compound should be handled as a substance with the potential for the following hazards:

-

Acute Oral Toxicity: While data is not available for this specific compound, other pyrazole derivatives have shown varying degrees of oral toxicity.

-

Skin Irritation/Corrosion: The presence of an amino group suggests the potential for skin irritation.

-

Serious Eye Damage/Irritation: Compounds with similar functionalities can cause serious eye irritation.

-

Respiratory Irritation: As with many fine chemical powders or solutions, inhalation may cause respiratory tract irritation.

2.2. GHS Hazard Pictograms (Anticipated)

The following pictograms are recommended for the labeling of this compound as a precautionary measure:

| Pictogram | Hazard Class |

| Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Skin sensitization, Specific target organ toxicity — single exposure | |

| Carcinogenicity, Germ cell mutagenicity, Reproductive toxicity, Respiratory sensitizer, Target organ toxicity — repeated exposure, Aspiration toxicity |

Safe Handling and Storage Protocols

A proactive and cautious approach to handling and storage is essential to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution):

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required. A face shield should be used when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

-

Lab Coat: A flame-retardant and chemically resistant lab coat must be worn at all times.

-

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) or an organic vapor/acid gas cartridge is necessary.

3.2. Engineering Controls

-

Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

3.3. Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

-

Container: Store in a tightly closed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

4.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.1.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O | - |

| Molecular Weight | 127.14 g/mol | [3] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to have some solubility in water and polar organic solvents | Inferred from structure |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

Toxicological and Reactivity Profile

6.1. Toxicological Summary

While specific toxicological studies on this compound are not publicly available, data from related pyrazole derivatives suggest potential target organs for toxicity. Studies on other pyrazoles have indicated possible effects on the liver, bone marrow, and lymphoid tissue.[4] The metabolism of pyrazoles can proceed through hydroxylation and conjugation pathways.[5]

6.2. Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. The decomposition pathways of pyrazoles can be influenced by their substituents.[6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Experimental Workflow for Safe Handling

The following diagram illustrates a safe workflow for handling this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The responsible use of this compound in a research setting necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for achieving this, emphasizing the importance of a precautionary approach in the absence of complete substance-specific data. By adhering to the principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can mitigate the risks associated with this and other novel chemical entities.

References

- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI.